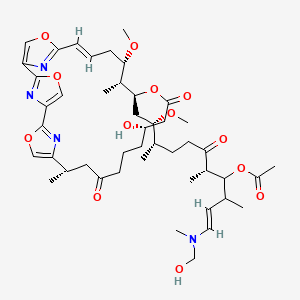
3'-O-Acetylthymidine-5'-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3’-O-Acetylthymidine-5’-Diphosphate involves several steps, starting with the acetylation of thymidine. The acetylated thymidine is then subjected to phosphorylation to introduce the diphosphate group. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a suitable base . Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
3’-O-Acetylthymidine-5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, where the acetyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-O-Acetylthymidine-5’-Diphosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is used in studies involving nucleic acid metabolism.
Industry: It is used in the production of nucleoside analogs for pharmaceutical research.
Mechanism of Action
The mechanism of action of 3’-O-Acetylthymidine-5’-Diphosphate involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The molecular targets include DNA polymerases, which are essential for DNA replication . The pathways involved in its action include the inhibition of nucleic acid synthesis and the induction of programmed cell death (apoptosis).
Comparison with Similar Compounds
3’-O-Acetylthymidine-5’-Diphosphate is similar to other pyrimidine nucleotides, such as thymidine-5’-diphosphate and cytidine-5’-diphosphate. its unique acetyl group at the 3’ position distinguishes it from these compounds. This modification can affect its reactivity and biological activity, making it a valuable compound for specific research applications .
Similar Compounds
- Thymidine-5’-Diphosphate
- Cytidine-5’-Diphosphate
- Uridine-5’-Diphosphate
properties
Molecular Formula |
C12H18N2O12P2 |
|---|---|
Molecular Weight |
444.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H18N2O12P2/c1-6-4-14(12(17)13-11(6)16)10-3-8(24-7(2)15)9(25-10)5-23-28(21,22)26-27(18,19)20/h4,8-10H,3,5H2,1-2H3,(H,21,22)(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |
InChI Key |
UWSIAAWKEICIJY-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



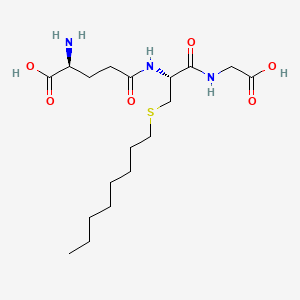
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
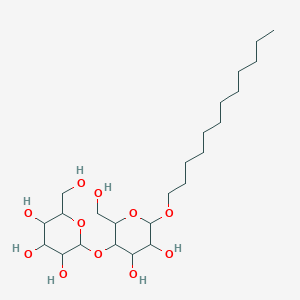
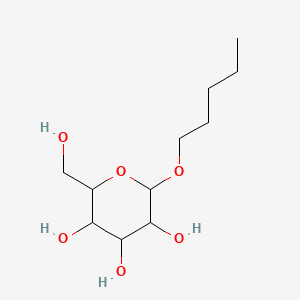
![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)


![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
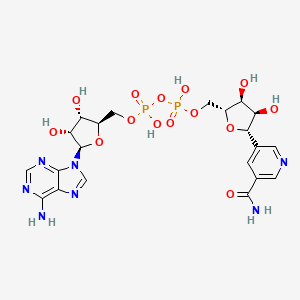
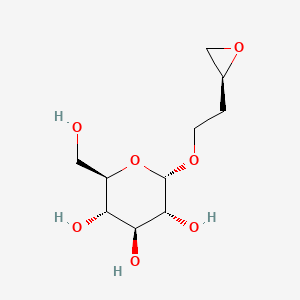
![(6Z)-6-{[(1Z)-1-{[(1R)-1-Carboxy-2-methyl-2-propen-1-yl]imino}-1-hydroxy-3-sulfanyl-2-propanyl]imino}-6-hydroxynorleucine](/img/structure/B10777785.png)
